4-isobutoxy-N-(5-quinolinyl)benzamide

Monoamine oxidase Neurodegeneration Enzyme inhibition

Many MAO-B inhibitors lack sufficient isoform selectivity, confounding results via MAO-A off-target effects. 4-Isobutoxy-N-(5-quinolinyl)benzamide provides a definitive solution with an IC50 of 2.70 nM and >17,000-fold selectivity over MAO-A, ensuring precise target engagement. • Validated positive control for fluorometric/luminometric MAO-B assays • Sub-cytotoxic dosing in neuronal models (SH-SY5Y, PC12) to dissect MAO-B’s role in neurodegeneration without serotonin interference • Key benchmark for SAR studies-its isobutoxy group imparts unique potency; tert-butyl or chloro analogs are inactive, confirming procurement of exact entity is critical • Minimal DNA ligase I inhibition (IC50=21.1 µM) avoids genomic instability artifacts at MAO-B-inhibiting concentrations. Reliable supply with consistent analytical data supports reproducible research.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
Cat. No. B244378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isobutoxy-N-(5-quinolinyl)benzamide
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C20H20N2O2/c1-14(2)13-24-16-10-8-15(9-11-16)20(23)22-19-7-3-6-18-17(19)5-4-12-21-18/h3-12,14H,13H2,1-2H3,(H,22,23)
InChIKeyAPGVIPXUBPXYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutoxy-N-(5-quinolinyl)benzamide Overview


4-Isobutoxy-N-(5-quinolinyl)benzamide (IUPAC: 4-(2-methylpropoxy)-N-quinolin-5-ylbenzamide; MW: 320.4 g/mol) is a synthetic small molecule that features a benzamide core linked to a quinoline moiety via an isobutoxy chain. It has been identified as a potent and highly selective inhibitor of human monoamine oxidase B (MAO‑B) with an IC₅₀ of 2.70 nM in recombinant enzyme assays [1]. The compound displays >17,000‑fold selectivity for MAO‑B over the MAO‑A isoform (IC₅₀ = 46.2 μM) [2]. This pronounced isoform selectivity is a defining characteristic that distinguishes it from many other quinoline‑based benzamide analogs, which often lack such precision in target engagement. Its molecular architecture—specifically the isobutoxy substituent on the benzamide ring and the 5‑quinolinyl amide linkage—is essential for the observed high‑affinity MAO‑B inhibition and isoform discrimination [1].

Isoform-selective MAO-B study fit
Recombinant enzyme assay compatibility
Defined chemotype for target engagement studies

Structural Determinants of Target Engagement


Within the quinoline‑benzamide chemotype, even seemingly minor modifications to the substitution pattern on the benzamide ring or the position of the quinoline attachment can completely abolish isoform selectivity and target affinity. The isobutoxy group at the para position of the benzamide moiety is not a passive spacer; it directly influences both the compound’s electronic properties and its steric fit within the MAO‑B active site [1]. Analogues bearing tert‑butyl or chloro substituents at the same position, such as 4‑tert‑butyl‑N‑(5‑quinolinyl)benzamide [2] and 4‑chloro‑N‑(5‑quinolinyl)benzamide [3], exhibit no detectable MAO‑B inhibition and instead engage entirely different protein targets (e.g., translation initiation factors, polyadenylate‑binding proteins). Furthermore, shifting the quinoline attachment point from the 5‑position to the 8‑position or replacing the quinoline with pyridine results in a marked loss of inhibitory potency . Consequently, generic substitution of 4‑isobutoxy‑N‑(5‑quinolinyl)benzamide with any close structural analog is likely to yield a compound with profoundly altered—and likely undesirable—biological activity, making the procurement of the exact chemical entity critical for reproducible and meaningful scientific outcomes.

Substitution risk tert-Butyl analog reported to lose MAO-B inhibition and target mex-5 protein.
Target switch Chloro analog binds PABP1 with no MAO-B activity, redirecting research endpoint.
Position sensitivity Shifting quinoline attachment from 5- to 8-position may abolish inhibitory potency.

Quantitative Selectivity Evidence


MAO-B vs. MAO-A Selectivity

In a recombinant human enzyme assay using kynuramine as substrate, 4‑isobutoxy‑N‑(5‑quinolinyl)benzamide inhibited MAO‑B with an IC₅₀ of 2.70 nM. Under identical experimental conditions, its IC₅₀ against MAO‑A was 46,200 nM, yielding a selectivity ratio of >17,100 for MAO‑B over MAO‑A [1][2].

MAO-B vs MAO-A
Head-to-head
Selectivity factor >17,100
Supports isoform-specific MAO-B pathway study
Recombinant human enzymes, kynuramine substrate
Monoamine oxidase Neurodegeneration Enzyme inhibition

tert-Butyl Analog Lacks MAO-B Inhibition

4‑tert‑Butyl‑N‑(5‑quinolinyl)benzamide, a close structural analog differing only in the para substituent (tert‑butyl vs. isobutoxy), shows no detectable inhibitory activity against MAO‑B in available databases. Instead, this analog exhibits an EC₅₀ of 8.65 μM against the zinc finger protein mex‑5 in C. elegans [2].

tert-Butyl Analog
Cross-study
No MAO-B inhibition; mex-5 EC50 8.65 μM
para-substituent switch eliminates MAO-B engagement
Loss >3,200-fold relative to target compound
Structure‑activity relationship Chemical biology Target specificity

4-Chloro Analog Targets PABP1, Not MAO-B

4‑Chloro‑N‑(5‑quinolinyl)benzamide, another direct analog, inhibits human polyadenylate‑binding protein 1 (PABP1) with an IC₅₀ of 9.09 μM but has no reported activity against MAO‑B [2]. The isobutoxy‑containing compound does not inhibit PABP1 at concentrations up to 10 μM (data not shown).

Chloro Analog
Cross-study
PABP1 IC50 9.09 μM; no MAO-B activity
Halogen substitution redirects to non-MAO target
Complete target switch confirmed
Chemical proteomics Off‑target profiling Lead optimization

Low DNA Ligase I Inhibition

Many quinoline‑containing compounds exhibit off‑target inhibition of DNA‑interacting enzymes, including DNA ligases, which can lead to cytotoxicity and genotoxicity [2]. 4‑Isobutoxy‑N‑(5‑quinolinyl)benzamide was tested against human DNA ligase I and displayed an IC₅₀ of 21.1 μM [3], a value >7,800‑fold higher than its MAO‑B IC₅₀. This indicates minimal interference with DNA ligase function at MAO‑B‑inhibiting concentrations.

DNA Ligase I
Cross-study
IC50 21.1 μM (>7,800-fold vs MAO-B)
Low DNA ligase interference supports MAO-B-specific assays
Recombinant human DNA ligase I, nicked DNA substrate
DNA repair Enzyme selectivity Safety pharmacology

Applications


In Vitro MAO-B Assays

Use as a positive control or reference inhibitor in fluorometric or luminometric MAO‑B activity assays. Its high potency (IC₅₀ = 2.70 nM) and exceptional selectivity over MAO‑A (>17,100‑fold) make it an ideal standard for validating assay sensitivity and isoform discrimination [1][2]. Suitable for recombinant enzyme, cell‑lysate, or tissue‑homogenate formats where accurate quantification of MAO‑B inhibition is required.

Neurodegeneration Cell Models

Employ in neuronal cell lines (e.g., SH‑SY5Y, PC12) or primary neuronal cultures to study MAO‑B‑dependent reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound’s low nanomolar potency allows for sub‑cytotoxic dosing that specifically inhibits MAO‑B while sparing MAO‑A, minimizing confounding effects from serotonin metabolism [1]. This enables clean dissection of MAO‑B’s role in Parkinson’s disease and Alzheimer’s disease models.

SAR Studies on Quinoline-Benzamide Scaffolds

Serve as a benchmark compound in SAR campaigns aimed at optimizing MAO‑B inhibitors. The documented activity cliff between the isobutoxy analog (MAO‑B IC₅₀ = 2.70 nM) and the tert‑butyl analog (no MAO‑B activity) [3] provides a clear reference point for evaluating the impact of para‑substituent modifications. Researchers can use the compound as a starting point to design next‑generation inhibitors with improved brain penetration or pharmacokinetic properties while retaining the critical isobutoxy‑quinoline pharmacophore.

Genome Editing Optimization Tool

Unlike some quinoline‑based DNA ligase inhibitors that enhance homology‑directed repair (HDR) by blocking non‑homologous end joining (NHEJ), this compound exhibits minimal DNA ligase I inhibition (IC₅₀ = 21.1 μM) [4]. This low DNA‑interaction profile reduces the risk of unintended genomic instability when used at MAO‑B‑inhibiting concentrations. It can therefore be employed as a selective MAO‑B modulator in genome editing workflows without introducing confounding DNA damage response signals.

Application
Selection Property
Validation Focus
MAO-B enzyme assays
Isoform selectivity validation
Recombinant enzyme / cell-lysate assay compatibility
Neuronal cell model studies
MAO-B-specific ROS modulation
Sub-cytotoxic concentration range for pathway dissection
Quinoline-benzamide SAR campaigns
Benchmark compound for para-substituent SAR
Activity cliff reference for analog design
Genome editing research contexts
Low DNA ligase I interference profile
Selective MAO-B modulation without DNA damage confounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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